molecular formula C17H18FN5O2S B2618051 4-cyano-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034258-87-0

4-cyano-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2618051
CAS No.: 2034258-87-0
M. Wt: 375.42
InChI Key: AKSRVKBNQDRFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a cyano group, a fluoropyrimidine moiety, and a benzenesulfonamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 5-fluoropyrimidine with piperidine under basic conditions.

    Introduction of the Benzenesulfonamide Group: The piperidine intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the benzenesulfonamide derivative.

    Addition of the Cyano Group: Finally, the cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The fluoropyrimidine moiety can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Primary amines from the reduction of the cyano group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-cyano-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases due to its interaction with specific enzymes or receptors.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-cyano-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluoropyrimidine moiety can bind to nucleotide-binding sites, while the benzenesulfonamide group can interact with protein active sites, leading to inhibition or modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
  • 4-cyano-N-((1-(5-bromopyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Uniqueness

The uniqueness of 4-cyano-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide lies in the presence of the fluorine atom in the pyrimidine ring. Fluorine atoms can significantly alter the biological activity and pharmacokinetic properties of a compound, often enhancing its stability and binding affinity to biological targets .

Properties

IUPAC Name

4-cyano-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2S/c18-15-11-20-17(21-12-15)23-7-5-14(6-8-23)10-22-26(24,25)16-3-1-13(9-19)2-4-16/h1-4,11-12,14,22H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSRVKBNQDRFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C#N)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.